molecular formula C14H14O2 B6370084 2-(4-Methoxy-3-methylphenyl)phenol CAS No. 1255637-98-9

2-(4-Methoxy-3-methylphenyl)phenol

Cat. No.: B6370084
CAS No.: 1255637-98-9
M. Wt: 214.26 g/mol
InChI Key: BSQVVKPHEHRFEP-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-methylphenyl)phenol is an organic compound with the molecular formula C14H14O2. It is a phenol derivative characterized by a methoxy group and a methyl group attached to the benzene ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-methylphenyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-methoxy-3-methylphenol with phenyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process is optimized for efficiency, often using automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-methylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Bromine (Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

Scientific Research Applications

2-(4-Methoxy-3-methylphenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-methylphenol
  • 4-Methoxyphenol
  • 2-Methoxy-4-vinylphenol

Uniqueness

2-(4-Methoxy-3-methylphenyl)phenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specific reactivity patterns, making it valuable for various applications .

Properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-9-11(7-8-14(10)16-2)12-5-3-4-6-13(12)15/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQVVKPHEHRFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683483
Record name 4'-Methoxy-3'-methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255637-98-9
Record name 4'-Methoxy-3'-methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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